molecular formula C6H11NO2 B13024841 (R)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde

(R)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde

Cat. No.: B13024841
M. Wt: 129.16 g/mol
InChI Key: MIUQKALRYUVKGS-ZCFIWIBFSA-N
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Description

®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a hydroxymethyl group, and an aldehyde functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde can be achieved through several methods. One common approach involves the alkoxylation of pyrrolidine-1-carbaldehyde using an electrochemical microreactor. This method allows for precise control of reaction conditions, leading to high yields of either mono- or dialkoxylated products .

Industrial Production Methods

Industrial production of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde typically involves optimizing reaction conditions to ensure high yield and purity. The use of flow chemistry systems and electrochemical microreactors is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.

Major Products

    Oxidation: Produces ®-2-(Hydroxymethyl)pyrrolidine-1-carboxylic acid.

    Reduction: Produces ®-2-(Hydroxymethyl)pyrrolidine-1-methanol.

    Substitution: Produces various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde involves its functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxymethyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to its combination of a chiral center, a hydroxymethyl group, and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C6H11NO2/c8-4-6-2-1-3-7(6)5-9/h5-6,8H,1-4H2/t6-/m1/s1

InChI Key

MIUQKALRYUVKGS-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C=O)CO

Canonical SMILES

C1CC(N(C1)C=O)CO

Origin of Product

United States

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